molecular formula C11H9N3O4 B1464258 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid CAS No. 1211505-52-0

1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid

Cat. No.: B1464258
CAS No.: 1211505-52-0
M. Wt: 247.21 g/mol
InChI Key: DWTPEZAMTWWCPX-UHFFFAOYSA-N
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Description

1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a benzyl group at the 1-position, a nitro group at the 4-position, and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 1-benzyl-1H-pyrazole-5-carboxylic acid, followed by purification and characterization of the product. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid under controlled temperatures to ensure selective nitration at the desired position.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The carboxylic acid group can be converted to an ester or an amide through esterification or amidation reactions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Alcohols or amines, acid catalysts.

    Substitution: Nucleophiles such as halides or alkoxides, appropriate solvents.

Major Products Formed:

    Amino derivatives: from the reduction of the nitro group.

    Ester or amide derivatives: from the modification of the carboxylic acid group.

    Substituted pyrazoles: from nucleophilic substitution reactions.

Scientific Research Applications

1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

  • 1-Benzyl-3-nitro-1H-pyrazole-5-carboxylic acid
  • 1-Benzyl-4-amino-1H-pyrazole-5-carboxylic acid
  • 1-Benzyl-4-chloro-1H-pyrazole-5-carboxylic acid

Comparison: 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid is unique due to the presence of the nitro group at the 4-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can participate in redox reactions, making it a versatile intermediate in synthetic chemistry and a potential pharmacophore in drug discovery.

Properties

IUPAC Name

2-benzyl-4-nitropyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c15-11(16)10-9(14(17)18)6-12-13(10)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTPEZAMTWWCPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C=N2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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